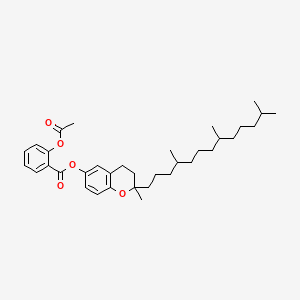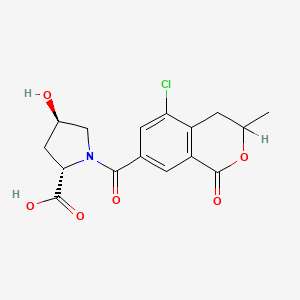
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is a synthetic compound that combines the properties of L-Proline and a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- typically involves the following steps:
Starting Materials: The synthesis begins with L-Proline and a benzopyran derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and quality control measures is essential to maintain the standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of L-Proline and benzopyran, such as:
L-Proline derivatives: Compounds that share the L-Proline backbone but have different substituents.
Benzopyran derivatives: Compounds with the benzopyran structure but different functional groups.
Uniqueness
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial chemists alike.
Properties
CAS No. |
64398-32-9 |
|---|---|
Molecular Formula |
C16H16ClNO6 |
Molecular Weight |
353.75 g/mol |
IUPAC Name |
(2S,4R)-1-(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO6/c1-7-2-10-11(16(23)24-7)3-8(4-12(10)17)14(20)18-6-9(19)5-13(18)15(21)22/h3-4,7,9,13,19H,2,5-6H2,1H3,(H,21,22)/t7?,9-,13+/m1/s1 |
InChI Key |
VWSLBFYFOBVNIF-DDNMHGMLSA-N |
Isomeric SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N3C[C@@H](C[C@H]3C(=O)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N3CC(CC3C(=O)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


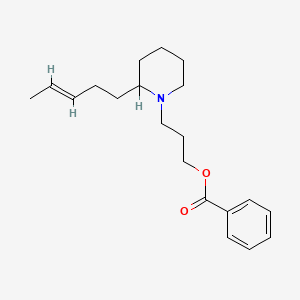
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
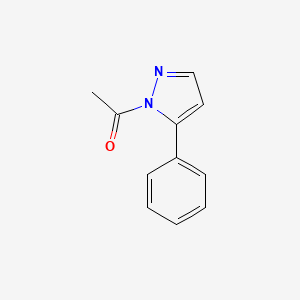
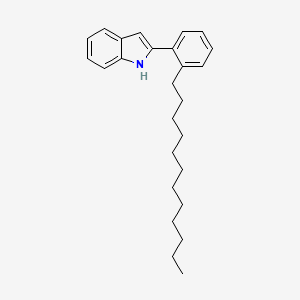
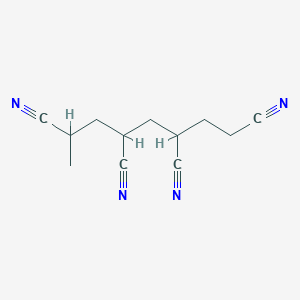
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
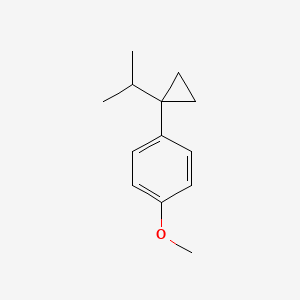


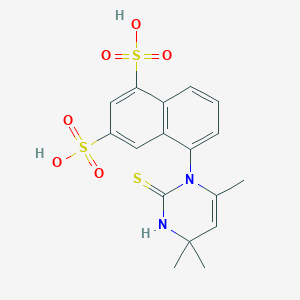
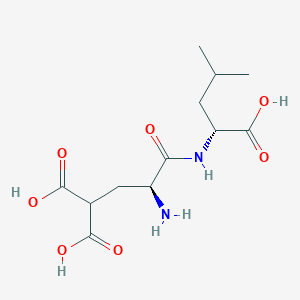
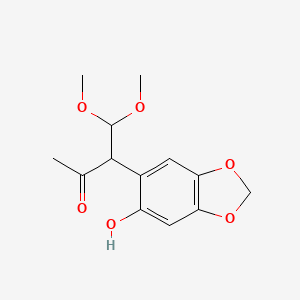
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
